1-[4-Methyl-2-(phenylsulfanyl)-3-quinolinyl]-1-ethanone
Description
1-[4-Methyl-2-(phenylsulfanyl)-3-quinolinyl]-1-ethanone is a complex organic compound characterized by its unique quinoline structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of both a quinoline ring and a phenylsulfanyl group contributes to its distinctive chemical properties and reactivity.
Properties
IUPAC Name |
1-(4-methyl-2-phenylsulfanylquinolin-3-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NOS/c1-12-15-10-6-7-11-16(15)19-18(17(12)13(2)20)21-14-8-4-3-5-9-14/h3-11H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLLDELQZFRTPNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC2=CC=CC=C12)SC3=CC=CC=C3)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[4-Methyl-2-(phenylsulfanyl)-3-quinolinyl]-1-ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of the Phenylsulfanyl Group: The phenylsulfanyl group can be introduced via a nucleophilic substitution reaction, where a suitable quinoline derivative reacts with a phenylsulfanyl halide under basic conditions.
Acylation: The final step involves the acylation of the quinoline derivative to introduce the ethanone group, typically using an acyl chloride in the presence of a Lewis acid catalyst.
Industrial production methods may involve optimization of these steps to increase yield and purity, often utilizing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-[4-Methyl-2-(phenylsulfanyl)-3-quinolinyl]-1-ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the quinoline ring, particularly at the 5- and 8-positions, using reagents like halogens or nitro compounds.
Common reagents and conditions for these reactions include acidic or basic environments, varying temperatures, and the use of catalysts to enhance reaction rates. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
The compound has shown promise in various biological assays:
- Antimicrobial Properties : Research indicates that derivatives of quinoline compounds exhibit significant antimicrobial activity. For instance, quinoline-based compounds have been synthesized and tested against a range of bacteria and fungi, showing varying degrees of effectiveness .
- Antidepressant Potential : The synthesis of related quinoline derivatives has been explored for their potential as antidepressants. Studies have demonstrated that certain structural modifications can enhance the efficacy of these compounds in treating depressive disorders .
- Anti-Cancer Activity : Compounds similar to 1-[4-Methyl-2-(phenylsulfanyl)-3-quinolinyl]-1-ethanone have been investigated for their anti-cancer properties. Quinoline derivatives have been reported to inhibit tumor growth in various cancer cell lines, suggesting potential applications in oncology .
Case Study 1: Antimicrobial Activity Evaluation
In a study published in the Royal Society of Chemistry, researchers synthesized various quinoline derivatives and evaluated their antimicrobial properties against multiple pathogens. The results indicated that specific modifications to the quinoline structure significantly enhanced antibacterial activity, paving the way for developing new antimicrobial agents .
Case Study 2: Antidepressant Synthesis
A review on the synthesis of antidepressant molecules discussed how modifications to quinoline structures could lead to new treatments for depression. The study highlighted successful synthesis routes that yielded compounds with promising antidepressant effects in preclinical models .
Mechanism of Action
The mechanism of action of 1-[4-Methyl-2-(phenylsulfanyl)-3-quinolinyl]-1-ethanone involves its interaction with molecular targets such as DNA and enzymes. The quinoline ring can intercalate with DNA, disrupting its structure and function, leading to the inhibition of DNA replication and transcription. Additionally, the compound can bind to the active sites of enzymes, inhibiting their catalytic activity and affecting various biochemical pathways.
Comparison with Similar Compounds
1-[4-Methyl-2-(phenylsulfanyl)-3-quinolinyl]-1-ethanone can be compared with other quinoline derivatives such as:
1-[4-Methyl-2-(phenylsulfanyl)-3-quinolinyl]-1-propanone: Similar structure but with a propanone group instead of ethanone, affecting its reactivity and biological activity.
1-[4-Methyl-2-(phenylsulfanyl)-3-quinolinyl]-1-butanone: Contains a butanone group, leading to differences in solubility and interaction with biological targets.
1-[4-Methyl-2-(phenylsulfanyl)-3-quinolinyl]-1-pentanone:
The uniqueness of this compound lies in its specific balance of hydrophobic and hydrophilic properties, making it versatile for various applications in research and industry.
Biological Activity
1-[4-Methyl-2-(phenylsulfanyl)-3-quinolinyl]-1-ethanone, also known by its CAS number 400076-25-7, is a compound with potential biological significance. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C18H15NOS
- Molar Mass : 293.38 g/mol
The structure of this compound includes a quinoline moiety and a phenylsulfanyl group, which are significant for its biological interactions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds similar to this compound. For instance, derivatives of quinoline have shown promising antifungal and antibacterial activities. The presence of the phenylsulfanyl group enhances these properties by improving lipophilicity and cellular permeability, allowing for better interaction with microbial membranes .
Table 1: Summary of Antimicrobial Activity
Anticancer Potential
Research indicates that compounds featuring quinoline structures exhibit anticancer properties through various mechanisms, including the induction of apoptosis and inhibition of cell proliferation. For instance, studies on related compounds have shown their ability to disrupt cell cycle progression in cancer cells, suggesting a similar potential for this compound .
Case Study: Anticancer Activity
A study evaluated the antiproliferative effects of various quinoline derivatives on human melanoma cells. Results indicated that these compounds could significantly reduce cell viability and induce apoptosis, highlighting their potential as therapeutic agents in cancer treatment .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit cytochrome P450 enzymes, impacting drug metabolism and enhancing therapeutic efficacy against certain pathogens .
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that quinoline derivatives may induce oxidative stress in target cells, leading to cell death in cancerous tissues .
- Interaction with DNA : The compound may also interact with DNA or RNA, disrupting replication and transcription processes in rapidly dividing cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
